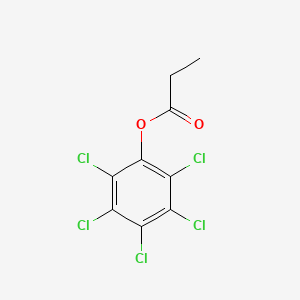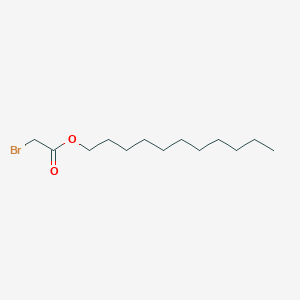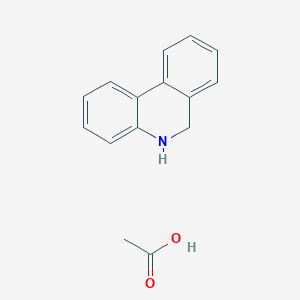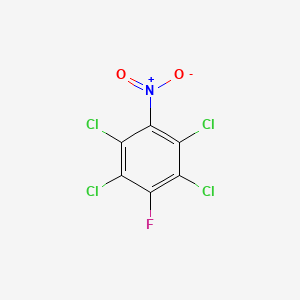
1,2,4,5-Tetrachloro-3-fluoro-6-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrachloro-3-fluoro-6-nitrobenzene is an organic compound with the molecular formula C6Cl4FNO2. This compound is a derivative of benzene, characterized by the presence of four chlorine atoms, one fluorine atom, and one nitro group attached to the benzene ring. It is a colorless solid and is known for its applications in various scientific fields.
Méthodes De Préparation
The synthesis of 1,2,4,5-Tetrachloro-3-fluoro-6-nitrobenzene typically involves multiple steps, including halogenation and nitration reactions. One common synthetic route is as follows:
Halogenation: Benzene is subjected to chlorination in the presence of a catalyst such as iron(III) chloride to produce 1,2,4,5-tetrachlorobenzene.
Fluorination: The tetrachlorobenzene is then treated with a fluorinating agent, such as potassium fluoride, to introduce the fluorine atom at the desired position.
Nitration: Finally, the fluorinated compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,2,4,5-Tetrachloro-3-fluoro-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro). Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2,4,5-Tetrachloro-3-fluoro-6-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Medicine: Research into its potential use as a precursor for the synthesis of pharmaceuticals and agrochemicals is ongoing.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism by which 1,2,4,5-Tetrachloro-3-fluoro-6-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms and a nitro group enhances its reactivity, allowing it to participate in various biochemical pathways. For instance, it can undergo lipid peroxidation, leading to the disruption of membrane structure and function .
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetrachloro-3-fluoro-6-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
1,2,4,5-Tetrachloro-3-nitrobenzene: Similar in structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.
1,2,3,4-Tetrachloro-5-nitrobenzene: An isomer with different chlorine atom positions, affecting its chemical properties and reactivity.
2,3,5,6-Tetrachloronitrobenzene: Another isomer with distinct reactivity patterns due to the arrangement of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
386-60-7 |
|---|---|
Formule moléculaire |
C6Cl4FNO2 |
Poids moléculaire |
278.9 g/mol |
Nom IUPAC |
1,2,4,5-tetrachloro-3-fluoro-6-nitrobenzene |
InChI |
InChI=1S/C6Cl4FNO2/c7-1-3(9)6(12(13)14)4(10)2(8)5(1)11 |
Clé InChI |
OIAYMTHMTLTWJS-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)F)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
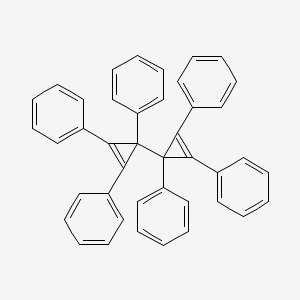

![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
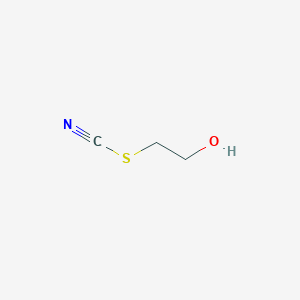
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
